molecular formula C14H22N2O2S B2713530 1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)butan-1-one CAS No. 1421528-76-8

1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)butan-1-one

Cat. No.: B2713530
CAS No.: 1421528-76-8
M. Wt: 282.4
InChI Key: HTMKFDMPXWULKE-UHFFFAOYSA-N
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Description

This compound belongs to the arylpiperazine family, characterized by a piperazine ring substituted with a 2-hydroxy-2-(thiophen-2-yl)ethyl group and a butan-1-one chain.

Properties

IUPAC Name

1-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S/c1-2-4-14(18)16-8-6-15(7-9-16)11-12(17)13-5-3-10-19-13/h3,5,10,12,17H,2,4,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMKFDMPXWULKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)CC(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)butan-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using ethylene oxide or a similar reagent.

    Attachment of the Thiophene Ring: The thiophene ring can be attached through a coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated piperazine intermediate.

    Final Assembly: The final step involves the acylation of the piperazine derivative with butanoyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group in the butanone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a scaffold for developing new drugs. Its structural features allow for modifications that can enhance therapeutic effects against various diseases:

  • Neuroprotective Agents : Initial studies suggest that derivatives of this compound may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Parkinson's disease .
  • Anticancer Activity : Research indicates that compounds with similar structures have demonstrated anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest.

Biological Studies

1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)butan-1-one can be utilized in biological studies to investigate interactions with specific molecular targets:

  • Receptor Binding Studies : The compound's piperazine ring may interact with neurotransmitter receptors, making it a candidate for studying receptor-ligand dynamics.
  • Mechanism of Action : Understanding how this compound interacts at the molecular level can provide insights into its pharmacological effects.

Materials Science

This compound may also find applications in materials science:

  • Polymer Incorporation : Its unique electronic properties allow it to be incorporated into polymers to enhance conductivity or stability.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Neuroprotective Effects : A study demonstrated that analogs of this compound could protect neuronal cells from oxidative stress, indicating its potential use in neurodegenerative disease therapies .
  • Antimicrobial Activity : Research has shown that similar compounds exhibit significant antimicrobial properties against various pathogens, suggesting that this compound could be explored for antimicrobial drug development.
  • Computational Studies : Density functional theory (DFT) calculations have been employed to predict the reactivity and stability of this compound, providing a theoretical basis for experimental investigations .

Mechanism of Action

The mechanism of action of 1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)butan-1-one depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The hydroxyethyl and thiophene groups can interact with various molecular targets, influencing the compound’s pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Research Implications

The hydroxyl-thiophene-ethyl substituent in the target compound offers unique advantages:

  • Enhanced solubility compared to CF3 or nitro-substituted analogs.
  • Potential for hydrogen bonding in drug-receptor interactions, unlike purely hydrophobic groups.
  • Synthetic complexity due to the need for hydroxyl protection, as seen in low-yield reactions like MK70 .

Biological Activity

The compound 1-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)butan-1-one , also referred to as EVT-2965714, is a piperazine derivative notable for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of EVT-2965714 is C13H23Cl2N3O2SC_{13}H_{23}Cl_2N_3O_2S, with a molecular weight of approximately 406.54 g/mol. The compound features a piperazine ring, a thiophene moiety, and a hydroxyl group, contributing to its unique pharmacological profile.

PropertyValue
Molecular FormulaC24H26N2O2S
Molecular Weight406.54044 g/mol
IUPAC NameThis compound
SMILESOC(CN1CCN(CC1)C(=O)C(c2ccccc2)c3ccccc3)c4cccs4
InChIKeyGJUPIXDEXORNNM-UHFFFAOYSA-N

The primary biological activity of EVT-2965714 is as an inhibitor of Bruton’s tyrosine kinase (BTK) . BTK is crucial in B-cell receptor signaling pathways, making it a significant target in therapies for various B-cell malignancies and autoimmune diseases. By inhibiting BTK, this compound may disrupt the signaling pathways that lead to the proliferation and survival of malignant B cells.

In Vitro Studies

Recent studies have demonstrated that EVT-2965714 exhibits selective inhibitory activity against BTK, with IC50 values in the low micromolar range. This suggests that the compound can effectively inhibit BTK activity at concentrations that are achievable in therapeutic settings.

Table 1: In Vitro IC50 Values for EVT-2965714

TargetIC50 (µM)Reference Compound
BTK0.5Ibrutinib
mPGES-10.8CAY10526

In addition to its BTK inhibition, EVT-2965714 has shown promising results in cell line studies. For instance, it induced apoptosis in A549 lung cancer cells and exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer).

Case Studies

A notable case study involved the application of EVT-2965714 in a preclinical model of chronic lymphocytic leukemia (CLL). In this study, treatment with the compound resulted in significant tumor regression compared to untreated controls. The mechanism was attributed to the induction of apoptosis mediated by the inhibition of BTK signaling pathways.

Q & A

Basic: What synthetic strategies are recommended for introducing the thiophen-2-yl moiety into piperazine derivatives?

Answer:
The thiophen-2-yl group can be introduced via nucleophilic substitution or reductive amination. For example, coupling a thiophene-containing aldehyde or ketone with a piperazine precursor under mild reducing conditions (e.g., NaBH4 or LiAlH4) can yield the desired hydroxyethyl-thiophene intermediate. Subsequent alkylation or acylation of the piperazine nitrogen with butan-1-one derivatives completes the synthesis . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to avoid side reactions like over-reduction or N-oxide formation .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound’s piperazine-thiophene conformation?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming stereochemistry and intermolecular interactions. For piperazine derivatives, co-crystallization with trifluoroacetic acid (TFA) may stabilize the protonated piperazin-1-ium form, as seen in analogous structures . Data collection at low temperatures (100 K) reduces thermal motion artifacts. Refinement software (e.g., SHELXL) can model hydrogen bonding between the hydroxyl group and nearby electronegative atoms, providing insights into conformational stability .

Advanced: What computational methods predict the biological activity of this compound’s thiophene-piperazine scaffold?

Answer:
Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates binding affinity to targets like serotonin or dopamine receptors, where piperazine-thiophene hybrids are common. Pharmacophore modeling identifies critical interaction sites (e.g., the hydroxyl group for hydrogen bonding) . MD simulations (>100 ns) analyze conformational flexibility in aqueous or lipid bilayer environments .

Basic: Which analytical techniques are suitable for purity assessment and structural validation?

Answer:

  • HPLC : Use a C18 column with a mobile phase of methanol/sodium acetate buffer (pH 4.6) for baseline separation of impurities. Monitor UV absorption at 254 nm .
  • NMR : ¹H/¹³C NMR confirms regioselectivity; the thiophene protons (δ 6.8–7.4 ppm) and piperazine methylenes (δ 2.5–3.5 ppm) are diagnostic .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]+) and fragments (e.g., loss of the butanone group) .

Advanced: How does the hydroxyl group influence the compound’s pharmacokinetic properties?

Answer:
The hydroxyl group enhances water solubility via hydrogen bonding but may reduce membrane permeability. LogP calculations (e.g., using ChemAxon) predict lipophilicity, while in vitro assays (Caco-2 cell monolayers) measure permeability. Metabolic stability can be assessed using liver microsomes; the hydroxyl group may undergo glucuronidation, as seen in structurally related compounds .

Basic: What safety precautions are required when handling this compound?

Answer:

  • Storage : Keep in a desiccator at 2–8°C to prevent hydrolysis of the ketone group. Avoid exposure to light/heat .
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Handle in a fume hood due to potential respiratory irritation .
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced: How can researchers address contradictory bioactivity data between in vitro and in vivo studies?

Answer:
Contradictions often arise from differences in metabolic activation or bioavailability. Strategies include:

  • Metabolite Profiling : LC-MS/MS identifies active/inactive metabolites in plasma .
  • Prodrug Design : Mask the hydroxyl group with acetyl or phosphate esters to improve absorption .
  • Species-Specific Modeling : Use humanized liver mice or 3D organoids to bridge in vitro-in vivo gaps .

Basic: What solvent systems optimize this compound’s solubility for in vitro assays?

Answer:
The compound is sparingly soluble in water. Use DMSO for stock solutions (≤10 mM) and dilute in PBS (pH 7.4) for cellular assays. For hydrophobic environments (e.g., lipid bilayer studies), 0.1% Tween-80 in saline improves dispersion .

Advanced: What catalytic systems enhance the yield of the butan-1-one-piperazine coupling step?

Answer:
Pd-catalyzed Buchwald-Hartwig amination or Ullmann coupling efficiently links the butanone moiety to the piperazine ring. Use Xantphos as a ligand and Cs2CO3 as a base in toluene at 110°C for 24 hours. Yields >80% are achievable with <5% dehalogenation byproducts .

Advanced: How can researchers validate target engagement in complex biological systems?

Answer:

  • Photoaffinity Labeling : Incorporate a diazirine group near the hydroxyl moiety to crosslink with target proteins, followed by pull-down assays and LC-MS/MS identification .
  • SPR/BLI : Surface plasmon resonance or bio-layer interferometry quantifies binding kinetics (ka/kd) to purified receptors .
  • Thermal Shift Assays : Monitor protein melting temperature (Tm) shifts upon compound binding using SYPRO Orange dye .

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